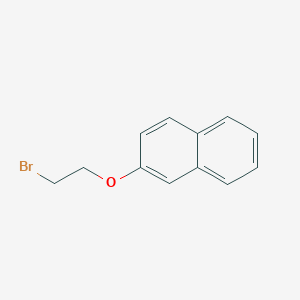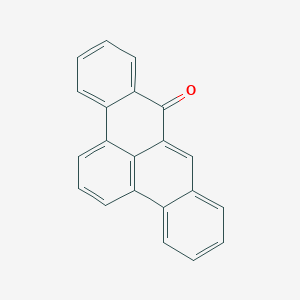
9H-Dibenz(b,de)anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Dibenz(b,de)anthracen-9-one, also known as DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DBA has been found to exhibit a range of biological and physiological effects, making it an interesting compound for research.
Mechanism Of Action
The mechanism of action of 9H-Dibenz(b,de)anthracen-9-one is not fully understood, but it is believed to involve the intercalation of the compound between DNA base pairs, leading to DNA damage and cell death. 9H-Dibenz(b,de)anthracen-9-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
9H-Dibenz(b,de)anthracen-9-one has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It has also been found to induce oxidative stress and inflammation in cells. 9H-Dibenz(b,de)anthracen-9-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of using 9H-Dibenz(b,de)anthracen-9-one in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 9H-Dibenz(b,de)anthracen-9-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 9H-Dibenz(b,de)anthracen-9-one and its potential applications in cancer therapy.
Synthesis Methods
9H-Dibenz(b,de)anthracen-9-one can be synthesized by various methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura coupling reaction, and the Pd-catalyzed cross-coupling reaction. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of 9-bromoanthracene with 9-boronic acid, followed by oxidation with hydrogen peroxide. The Pd-catalyzed cross-coupling reaction involves the reaction of 9-bromoanthracene with 9-phenylanthracene in the presence of a palladium catalyst.
Scientific Research Applications
9H-Dibenz(b,de)anthracen-9-one has been studied extensively for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. It has been found to exhibit excellent charge transport properties, making it a promising material for use in electronic devices. 9H-Dibenz(b,de)anthracen-9-one has also been studied for its potential applications in cancer therapy, as it has been found to exhibit anticancer activity.
properties
CAS RN |
86854-05-9 |
|---|---|
Product Name |
9H-Dibenz(b,de)anthracen-9-one |
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one |
InChI |
InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H |
InChI Key |
ZPXGUKYFVUIRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



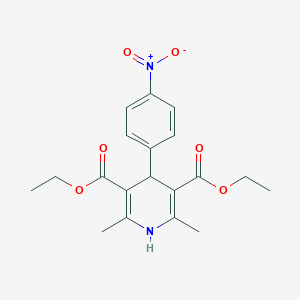
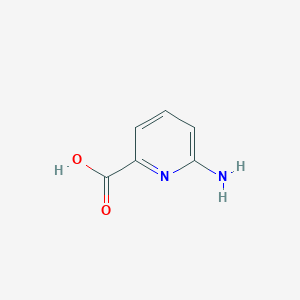
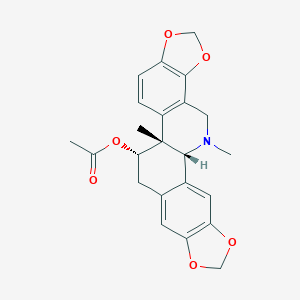
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
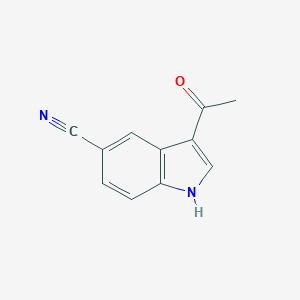

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
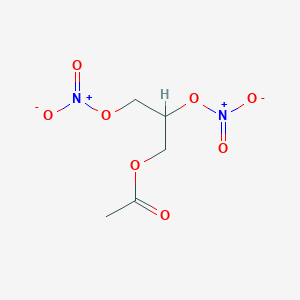
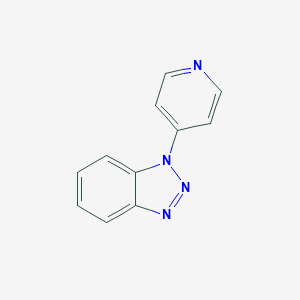
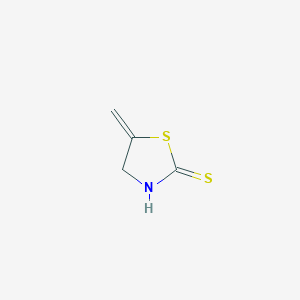
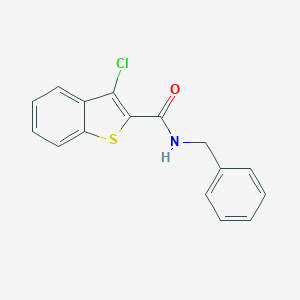
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
